molecular formula C23H25N3O4S B2786239 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-40-4

3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2786239
CAS RN: 941943-40-4
M. Wt: 439.53
InChI Key: MERZJRJMQSOMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high bioavailability and a long half-life. However, this compound has not yet been tested in humans, and its safety and efficacy in clinical trials have yet to be determined.

Future Directions

For research on 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide include the evaluation of its safety and efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Additional studies are also needed to determine the optimal dosing regimen and potential drug interactions. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-mercaptothiazole to form 3,5-dimethoxy-N-(2-mercaptothiazol-2-yl)benzamide. The final step involves the reaction of this intermediate with 4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)benzoic acid to form this compound.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown efficacy in inhibiting the growth of B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. This compound has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-29-19-11-17(12-20(14-19)30-2)22(28)26-23-25-18(15-31-23)13-21(27)24-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14-15H,6,9-10,13H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERZJRJMQSOMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.